2-Amino-4,5-dimethylthiophene-3-carboxamide
Overview
Description
2-Amino-4,5-dimethylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C7H10N2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide typically involves the reaction of 2,3-dimethylthiophene with appropriate amination and carboxylation reagents. One common method includes the reaction of 2,3-dimethylthiophene with ammonia and carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dimethylthiophene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-Amino-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethylthiophene-3-carboxamide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dimethylthiophene-3-carboxylic acid
- 2-Amino-4,5-dimethylthiophene-3-carbonitrile
- 2-Amino-4,5-dimethylthiophene-3-carboxylate
Uniqueness
2-Amino-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its carboxamide group allows for hydrogen bonding, enhancing its interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
2-amino-4,5-dimethylthiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXSEMXZKAQARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343873 | |
Record name | 2-amino-4,5-dimethylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51486-04-5 | |
Record name | 2-amino-4,5-dimethylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4,5-dimethylthiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2-Amino-4,5-dimethylthiophene-3-carboxamide?
A: Several methods exist for synthesizing ADTC. One common approach involves condensing it with aroyl halides in boiling pyridine, followed by cyclization with sodium hydroxide []. Another method leverages iodine-catalyzed heterocyclization of ADTC with aromatic aldehydes [], offering a single-step route to thieno[2,3-d]pyrimidine derivatives.
Q2: How does the solubility of this compound vary in different solvents?
A: Research indicates that ADTC exhibits varying solubility in different solvents []. For instance, its solubility increases with rising temperature and a higher mole fraction of ethanol in ethanol-water mixtures. This behavior is attributed to changes in solvation parameters, highlighting the influence of solvent environment on ADTC's properties.
Q3: Have there been any computational studies on this compound?
A: Yes, theoretical calculations have been performed on ADTC using computational chemistry methods like Gaussian []. These studies aimed to evaluate various thermodynamic parameters of ADTC in ethanol, providing valuable insights into its behavior at the molecular level.
Q4: What are the potential applications of thieno[2,3-d]pyrimidine derivatives synthesized from this compound?
A: Thieno[2,3-d]pyrimidine derivatives, synthesized from ADTC, exhibit promising antibacterial activities []. Some of these compounds demonstrate comparable efficacy to the reference drug Streptomycin, suggesting their potential as lead compounds for developing novel antibacterial agents.
Q5: What research has been conducted on the reaction of this compound with iso(thio)cyanates?
A: Studies have investigated the reaction of ADTC with iso(thio)cyanates under microwave irradiation []. This reaction, carried out in N,N-dimethylacetamide, yields various thieno[2,3-d]pyrimidine derivatives, including 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and 5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. These reactions likely proceed via 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamide intermediates, some of which have been successfully isolated [].
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